Cas no 55662-46-9 (3-(6-chloropyrimidin-4-yl)aminopropan-1-ol)

3-(6-Chloropyrimidin-4-yl)aminopropan-1-ol is a versatile intermediate in organic synthesis, particularly valued for its chloropyrimidine core and hydroxyl-functionalized side chain. This compound serves as a key building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals due to its reactivity in nucleophilic substitution and coupling reactions. The presence of both a chloropyrimidine group and a primary alcohol moiety allows for selective derivatization, enabling the synthesis of complex heterocyclic structures. Its well-defined chemical properties and stability under standard handling conditions make it a reliable choice for research and industrial applications requiring precise molecular modifications.
3-(6-chloropyrimidin-4-yl)aminopropan-1-ol structure
55662-46-9 structure
Product Name:3-(6-chloropyrimidin-4-yl)aminopropan-1-ol
CAS No:55662-46-9
MF:C7H10ClN3O
MW:187.626800060272
MDL:MFCD13562522
CID:1078585
PubChem ID:53409466
Update Time:2025-06-07

3-(6-chloropyrimidin-4-yl)aminopropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol
    • 3-(6-chloropyrimidin-4-yl)aminopropan-1-ol
    • AKOS010532011
    • SB56158
    • 3-((6-Chloropyrimidin-4-yl)amino)propan-1-ol
    • 3-[(6-chloropyrimidin-4-yl)amino]propan-1-ol
    • 55662-46-9
    • F8882-4569
    • MDL: MFCD13562522
    • Inchi: 1S/C7H10ClN3O/c8-6-4-7(11-5-10-6)9-2-1-3-12/h4-5,12H,1-3H2,(H,9,10,11)
    • InChI Key: BPRRZBMGLPMTHH-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=NC=N1)NCCCO

Computed Properties

  • Exact Mass: 187.0512396g/mol
  • Monoisotopic Mass: 187.0512396g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 58Ų

3-(6-chloropyrimidin-4-yl)aminopropan-1-ol Pricemore >>

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Additional information on 3-(6-chloropyrimidin-4-yl)aminopropan-1-ol

3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol: A Comprehensive Overview

The compound 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol (CAS NO 55662-46-9) is a unique chemical entity that has garnered significant attention in the field of biopharmaceutical research. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyrimidine ring substituted with chlorine at position 6 and an amino group attached to position 4, connected via a propyl alcohol moiety. This specific arrangement renders the molecule highly interesting from both a chemical and biological standpoint.

Recent studies have highlighted the importance of pyrimidinylamino groups in drug design, particularly due to their ability to modulate various enzymatic and receptor-based mechanisms. The presence of the chlorine atom at position 6 further enhances the pharmacokinetic properties of the molecule, potentially improving its bioavailability and metabolic stability. These structural features collectively make 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol a promising candidate for exploring novel therapeutic interventions.

From a synthetic perspective, this compound can be efficiently synthesized through multi-step organic reactions, leveraging the reactivity of pyrimidine rings and amino groups. Its structure allows for further functionalization, enabling researchers to explore various derivatives with tailored biological activities. This flexibility underscores its value as a scaffold for drug discovery efforts.

Biologically, 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol has demonstrated intriguing properties in vitro and in vivo models. Preclinical studies have shown that the compound exhibits significant activity against a range of disease targets, including cancer cells and microbial pathogens. Its interaction with key enzymes such as cytochrome P450 and serotonin reuptake transporters has been extensively studied, revealing mechanisms that could be harnessed for therapeutic purposes.

Recent advancements in medicinal chemistry have further elucidated the molecular insights behind the activity of this compound. Research indicates that its pyrimidine core plays a pivotal role in binding to target proteins, while the amino and propyl alcohol groups contribute to modulating biological responses. These findings have paved the way for rational drug design strategies aimed at optimizing its therapeutic potential.

Moreover, the compound's hydroxyl group in the propanol moiety has been identified as a critical functional group influencing its pharmacodynamic properties. This group enhances solubility and facilitates metabolic processes, which are crucial factors in drug development. The interplay between these structural elements underscores the compound's unique profile in the biopharmaceutical landscape.

In summary, 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol represents a compelling case for further exploration in the realm of biomedicine. Its distinctive structure, coupled with its promising biological activities, positions it as a valuable tool for addressing unmet medical needs. As research continues to uncover new insights into its mechanisms and applications, this compound is poised to contribute significantly to the advancement of therapeutic agents.

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